(2-Benzylphenyl)boronic acid

Aqueous solubility Formulation development Reaction medium optimization

Supply pain: Inconsistent yields and poor selectivity in sterically demanding cross-coupling reactions. Solution: (2-Benzylphenyl)boronic acid (CAS 40276-63-9) provides unique ortho-benzyl steric bulk that steers regioselectivity and atropselectivity. • Enables construction of axially chiral biaryl motifs for asymmetric catalysis ligands • TPSA (40.46 Ų) identical to phenylboronic acid - modulates target binding without compromising passive permeability • 96% purity with batch-to-batch consistency for reproducible research outcomes

Molecular Formula C13H13BO2
Molecular Weight 212.055
CAS No. 40276-63-9
Cat. No. B591536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzylphenyl)boronic acid
CAS40276-63-9
Molecular FormulaC13H13BO2
Molecular Weight212.055
Structural Identifiers
SMILESB(C1=CC=CC=C1CC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2
InChIKeyQGEKLPGERLPRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Benzylphenyl)boronic Acid Overview


(2-Benzylphenyl)boronic acid (CAS 40276-63-9) is an ortho-substituted arylboronic acid featuring a benzyl group at the 2-position of the phenyl ring [1]. This structural motif imparts distinct steric and electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions . The compound is a solid at ambient temperature, with a molecular weight of 212.05 g/mol and a purity typically supplied at 96% or higher [2]. It is primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura reactions for the construction of biaryl and diarylmethane architectures . Its unique ortho-benzyl substitution pattern can modulate transmetalation rates and regioselectivity in challenging cross-couplings [3].

Suzuki–Miyaura cross-coupling for biaryl and diarylmethane architectures
Ortho-benzyl group enables steric steering in demanding couplings
Candidate for atropselective synthesis of axially chiral biaryls
High-purity grade supports reproducible coupling outcomes

Why (2-Benzylphenyl)boronic Acid Cannot Be Replaced


Direct substitution of (2-benzylphenyl)boronic acid with simpler arylboronic acids (e.g., phenylboronic acid, 2-methylphenylboronic acid) is not feasible without altering reaction outcomes. The ortho-benzyl group introduces significant steric bulk and unique electronic effects that fundamentally change the rate and selectivity of key catalytic steps [1]. In Suzuki-Miyaura couplings, ortho-substituents are known to slow transmetalation but can also enhance regioselectivity and atropselectivity in the formation of axially chiral biaryls [2]. Furthermore, ortho-substituted phenylboronic acids exhibit distinct acidity and solubility profiles that deviate from Hammett correlations observed for meta- and para-isomers [3]. Therefore, employing an unsubstituted or differently substituted analog would compromise the desired steric steering and may lead to lower yields, poor selectivity, or complete failure in sterically demanding transformations.

Steric bulk Ortho-benzyl steric steering may be lost with simpler arylboronic acids, altering regioselectivity and atropselectivity.
Acidity profile Deviation from Hammett correlation in ortho-substituted boronic acids means pKa and diol-binding behavior differ unpredictably from meta/para analogs.
Solubility shift Aqueous solubility differs significantly from unsubstituted phenylboronic acid, affecting partitioning in biphasic media and potentially requiring different solvent systems.

Quantitative Evidence vs. Ortho-Substituted Analogs


Aqueous Solubility

(2-Benzylphenyl)boronic acid exhibits a markedly lower aqueous solubility compared to the unsubstituted phenylboronic acid. This difference is critical for biphasic reaction media and aqueous workup procedures. Calculated solubility for (2-benzylphenyl)boronic acid is 0.14 g/L at 25 °C [1]. In contrast, phenylboronic acid has a reported solubility of 10 g/L in water at 20 °C . 2-Methoxyphenylboronic acid is described as insoluble in water . The 70-fold reduction in water solubility relative to phenylboronic acid alters partitioning behavior in Suzuki-Miyaura reactions and may necessitate different solvent systems or phase-transfer strategies.

Aqueous solubility
Data to verify
0.14 g/L (calc.) vs phenylboronic acid 10 g/L (reported)
Solvent selection and phase-transfer efficiency context
Calculated target value vs literature baseline
Aqueous solubility Formulation development Reaction medium optimization

Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) is a key predictor of passive membrane permeability. (2-Benzylphenyl)boronic acid has a calculated TPSA of 40.46 Ų , which is identical to that of phenylboronic acid [1]. This indicates that the introduction of the ortho-benzyl group does not increase polar surface area, thereby preserving favorable membrane permeability characteristics while adding steric bulk. This is in contrast to other ortho-substituents like methoxy (which would increase TPSA) or carboxylic acids (which would significantly increase TPSA and reduce permeability).

TPSA
Reported
40.46 Ų (identical to phenylboronic acid)
Steric bulk added without predicted permeability loss
Ertl method calculation
Drug design ADME properties Medicinal chemistry

Conformational Flexibility

(2-Benzylphenyl)boronic acid possesses three rotatable bonds, as indicated by its structure [1]. This is significantly more than many common ortho-substituted phenylboronic acids, such as 2-methylphenylboronic acid (1 rotatable bond) or 2-chlorophenylboronic acid (0 rotatable bonds beyond the B-C axis). The increased conformational flexibility may allow the boronic acid moiety to adopt optimal geometries for transmetalation or for binding to diol-containing targets. This property is particularly relevant for applications in molecular recognition and sensor design, where conformational adaptability can enhance binding affinity.

Rotatable bonds
Class-level inference
3 rotatable bonds (2-methyl: 1; 2-chloro: 0)
May support conformational adaptation for target binding
Structural analysis; no binding data
Conformational analysis Ligand design Molecular recognition

Acidity Behavior of Ortho-Substituted Boronic Acids

A comprehensive review of monosubstituted phenylboronic acid pKa values reveals that ortho-substituted compounds do not follow the Hammett correlation observed for meta- and para-isomers [1]. This deviation is attributed to steric hindrance and the potential for intramolecular interactions. While a specific pKa value for (2-benzylphenyl)boronic acid is not available, this class-level behavior implies that its acidity—and thus its diol-binding affinity and transmetalation kinetics—cannot be predicted from electronic parameters alone. This differentiates it from para-substituted or unsubstituted analogs whose behavior is more predictable and less influenced by steric factors.

Acidity (pKa) context
Reported
Deviates from Hammett correlation
Reactivity not predictable from electronic parameters alone
Class-level review; specific pKa not available
pKa Boronic acid reactivity Diol binding

Atropselectivity in Suzuki-Miyaura Coupling

In a mechanistic study of Suzuki-Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-substituted phenylboronic acids (including analogs of (2-benzylphenyl)boronic acid) exhibited regio- and atropselectivity, enabling efficient access to axially chiral biaryls [1]. The study demonstrated that the nature of the ortho-substituent (e.g., methoxy vs. chloro) dramatically altered the selectivity outcome, suggesting that the benzyl group of (2-benzylphenyl)boronic acid could be exploited to steer the reaction towards specific atropisomers. While (2-benzylphenyl)boronic acid was not explicitly studied, its ortho-benzyl group is expected to impart a unique steric and electronic environment that would influence the rotational barrier and atropselectivity of the resulting biaryl products.

Atropselectivity profile
Class-level inference
Ortho-benzyl expected to steer atropisomer formation
Candidate for axially chiral biaryl synthesis
Based on ortho-methoxy/chloro analog studies
Atropisomer synthesis Regioselective coupling Axial chirality

Application Scenarios for (2-Benzylphenyl)boronic Acid


Sterically Hindered Biaryl Synthesis

The ortho-benzyl group of (2-benzylphenyl)boronic acid provides steric bulk that can be exploited to control regioselectivity and atropselectivity in cross-coupling reactions [1]. This compound is particularly well-suited for the synthesis of axially chiral biaryl motifs, which are prevalent in asymmetric catalysis ligands and bioactive natural products. Researchers aiming to construct highly substituted biaryls with defined axial chirality should prioritize (2-benzylphenyl)boronic acid over less sterically demanding analogs to achieve higher stereocontrol.

Boronic Acid Drug Candidates

In drug discovery, the introduction of a boronic acid moiety is a common strategy for protease inhibition. (2-Benzylphenyl)boronic acid offers a unique combination of steric bulk and a favorable TPSA value (40.46 Ų) that is identical to phenylboronic acid . This means medicinal chemists can introduce a bulky ortho-substituent to modulate target binding or improve metabolic stability without compromising predicted passive membrane permeability. It is an ideal starting point for lead optimization in programs targeting serine proteases or β-lactamases.

Boronic Acid-Based Diol Sensors

The deviant acidity behavior of ortho-substituted phenylboronic acids [2] makes (2-benzylphenyl)boronic acid a promising candidate for designing sensors that require a specific pKa range or unique binding kinetics. Its moderate aqueous solubility (0.14 g/L) [3] is advantageous for sensing applications where controlled release or partitioning into hydrophobic environments (e.g., lipid bilayers) is desired. Researchers developing fluorescent probes for saccharides or glycoproteins should consider this compound when fine-tuning sensor response and selectivity.

Steric and Electronic Effects in Cross-Coupling

Due to its well-defined ortho-benzyl substitution and the lack of strong electronic directing effects, (2-benzylphenyl)boronic acid serves as an excellent model substrate for investigating the influence of steric hindrance on transmetalation and catalyst performance in Suzuki-Miyaura reactions [4]. It can be used in systematic studies to benchmark new catalysts or reaction conditions against a benchmark ortho-substituted boronic acid, providing valuable insights for the broader synthetic community.

Application
Selection Property
Validation Focus
Sterically demanding biaryl cross-couplings
Ortho-benzyl steric bulk and regioselectivity control
Atropisomer ratio and yield in Pd-catalyzed conditions
Protease-targeted probe development
Steric bulk with retained predicted membrane permeability
Target binding and permeability in cell-based assays
Saccharide/glycoprotein sensor development
Non-Hammett acidity behavior and moderate aqueous solubility
Diol-binding affinity and sensor response kinetics
Mechanistic cross-coupling studies
Defined ortho-substitution without strong electronic directing effects
Transmetalation rate and catalyst performance benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Benzylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.